molecular formula C18H20N4O B7428266 1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea

1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea

Cat. No.: B7428266
M. Wt: 308.4 g/mol
InChI Key: FTEWVXMXQPZQIB-UHFFFAOYSA-N
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Description

1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-13(12-20-15-5-3-2-4-6-15)21-18(23)22-16-8-7-14-9-10-19-17(14)11-16/h2-11,13,19-20H,12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEWVXMXQPZQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=CC=C1)NC(=O)NC2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea typically involves the reaction of aniline derivatives with isocyanates or carbamates under controlled conditions. One common method is the reaction of 1-anilinopropan-2-amine with 1H-indol-6-yl isocyanate in the presence of a suitable solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives with altered functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea group into amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aniline or indole moieties, leading to the formation of new derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(1-anilinopropan-2-yl)-3-(1H-indol-5-yl)urea: A similar compound with a different position of the indole moiety.

    1-(1-anilinopropan-2-yl)-3-(1H-indol-7-yl)urea: Another derivative with a different indole position.

    1-(1-anilinopropan-2-yl)-3-(1H-indol-3-yl)urea: A compound with the indole moiety at the 3-position.

Uniqueness

1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea is unique due to its specific structural configuration, which may confer distinct biological activities and chemical properties compared to its analogs. The position of the indole moiety can significantly influence the compound’s interaction with molecular targets and its overall efficacy in various applications.

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